molecular formula C12H11N3O2S B4015482 3-hydroxy-6-methyl-3-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

3-hydroxy-6-methyl-3-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

Cat. No. B4015482
M. Wt: 261.30 g/mol
InChI Key: SEQOLXYTJADPPU-UHFFFAOYSA-N
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Description

Thiazolo[3,2-b][1,2,4]triazin-7-one derivatives represent a class of compounds with significant chemical interest due to their diverse chemical reactions and potential applications in various fields. These compounds are synthesized through several methods, often involving green chemistry approaches, and are characterized by their unique molecular structures and properties.

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazin-7-one derivatives has been achieved through various methods, including green synthesis approaches. For instance, Liu et al. (2013) describe a green method for synthesizing these derivatives catalyzed by N-methylpyrrolidone hydrosulfate ionic liquid, showcasing an efficient and environmentally friendly approach (Liu et al., 2013).

Molecular Structure Analysis

The molecular structures of thiazolo[3,2-b][1,2,4]triazin-7-one derivatives have been extensively studied. Thabet et al. (2020) performed synthesis, characterization, and DFT modeling of novel organic compound thin films derived from related compounds, providing insight into the molecular structure and vibrational spectra (Thabet et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving thiazolo[3,2-b][1,2,4]triazin-7-one derivatives are diverse. For example, Fotouhi et al. (2007) explored the electro-oxidation of dihydroxybenzoic acid in the presence of triazine derivatives, leading to unique synthesis pathways in aqueous media (Fotouhi et al., 2007).

Physical Properties Analysis

The physical properties of thiazolo[3,2-b][1,2,4]triazin-7-one derivatives, including their optical properties and crystal structures, have been a focus of several studies. For instance, Mojzych et al. (2005) described the synthesis and structure of related compounds, providing valuable information on their crystallization and molecular packing (Mojzych et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and potential applications of thiazolo[3,2-b][1,2,4]triazin-7-one derivatives, have been explored in the context of their synthesis and evaluation as potential pharmaceutical agents. For example, research by Suresh et al. (2016) on novel thiazolo-triazine derivatives revealed significant antimicrobial activity, highlighting the chemical properties and potential applications of these compounds (Suresh et al., 2016).

properties

IUPAC Name

3-hydroxy-6-methyl-3-phenyl-2H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-8-10(16)13-11-15(14-8)12(17,7-18-11)9-5-3-2-4-6-9/h2-6,17H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQOLXYTJADPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NC1=O)SCC2(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-6-methyl-3-phenyl-2H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-6-methyl-3-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
Reactant of Route 2
3-hydroxy-6-methyl-3-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
Reactant of Route 3
3-hydroxy-6-methyl-3-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
Reactant of Route 4
3-hydroxy-6-methyl-3-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
Reactant of Route 5
3-hydroxy-6-methyl-3-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
Reactant of Route 6
3-hydroxy-6-methyl-3-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

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